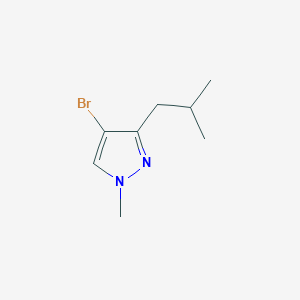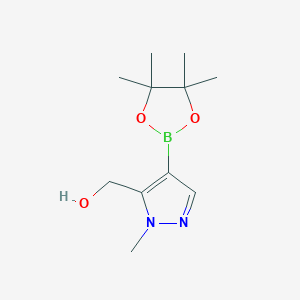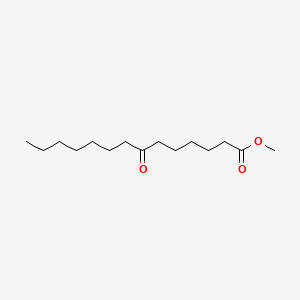![molecular formula C22H23NO2S3 B13978635 5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a complex organic compound that belongs to the class of diketopyrrolopyrrole (DPP) derivatives. These compounds are known for their excellent electronic properties, making them valuable in various applications, particularly in organic electronics and photovoltaics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diketopyrrolopyrrole core, which is achieved through a condensation reaction between a suitable diketone and a primary amine.
Thiophene Substitution: The diketopyrrolopyrrole core is then functionalized with thiophene groups through a Stille coupling reaction. This involves the use of a palladium catalyst and organotin reagents.
Octyl Chain Addition: Finally, the octyl chain is introduced via a nucleophilic substitution reaction, typically using an alkyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, reflux conditions.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether, in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
科学的研究の応用
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has a wide range of scientific research applications:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Electrochromic Devices: Employed in high-contrast electrochromic devices for smart windows and displays.
Sensing Materials: Utilized in the development of sensors for detecting various chemical and biological analytes.
Polymeric Memory Devices: Applied in the fabrication of memory devices due to its stable electronic properties.
作用機序
The mechanism of action of 5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is primarily based on its electronic properties. The compound acts as a semiconductor, facilitating the transport of charge carriers (electrons and holes) through its conjugated π-system. This property is crucial for its applications in organic electronics and photovoltaics .
類似化合物との比較
Similar Compounds
Poly[2,7-(9,9-di-octyl-fluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole]: Known for its use in organic light-emitting diodes (OLEDs) and OPVs.
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene): Used in OFETs and OPVs due to its high charge mobility.
Uniqueness
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione stands out due to its unique combination of a diketopyrrolopyrrole core and thiophene substituents, which provide excellent electronic properties and stability. This makes it particularly suitable for high-performance organic electronic devices .
特性
分子式 |
C22H23NO2S3 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
5-octyl-1,3-dithiophen-2-ylthieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C22H23NO2S3/c1-2-3-4-5-6-7-12-23-21(24)17-18(22(23)25)20(16-11-9-14-27-16)28-19(17)15-10-8-13-26-15/h8-11,13-14H,2-7,12H2,1H3 |
InChIキー |
UXBLVDILNAQZJW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)C3=CC=CS3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)


![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)



![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)

